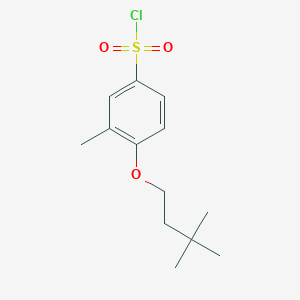
4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an aromatic ring. This particular compound has a unique structure due to the presence of a 3,3-dimethylbutoxy group and a methyl group on the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride typically involves the reaction of 4-(3,3-Dimethylbutoxy)-3-methylbenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The reaction can be represented as follows:
4-(3,3-Dimethylbutoxy)-3-methylbenzenesulfonic acid+SOCl2→4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of thionyl chloride remains the preferred method due to its efficiency in converting sulfonic acids to sulfonyl chlorides.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfone derivatives.
Reduction: The compound can be reduced to the corresponding sulfinic acid using reducing agents such as sodium borohydride (NaBH4).
Oxidation: The sulfonyl chloride can be oxidized to the corresponding sulfonic acid using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (Et3N) to neutralize the hydrochloric acid formed.
Reduction: Sodium borohydride (NaBH4) is used in an aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide (H2O2) is used in an aqueous medium under mild conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfones: Formed by the reaction with thiols.
Sulfinic Acids: Formed by reduction.
Sulfonic Acids: Formed by oxidation.
Wissenschaftliche Forschungsanwendungen
4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of a new covalent bond. This mechanism is common in nucleophilic substitution reactions involving sulfonyl chlorides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3,3-Dimethylbutoxy)heptane: This compound has a similar 3,3-dimethylbutoxy group but lacks the sulfonyl chloride functionality.
3,3-Dimethylbutyryl chloride: This compound has a similar structure but with a butyryl chloride group instead of a sulfonyl chloride group.
tert-Butylacetyl chloride: This compound has a tert-butyl group and an acetyl chloride group, making it structurally similar but functionally different.
Uniqueness
4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of both the 3,3-dimethylbutoxy group and the sulfonyl chloride group. This combination imparts distinct reactivity and properties to the compound, making it valuable in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C13H19ClO3S |
|---|---|
Molekulargewicht |
290.81 g/mol |
IUPAC-Name |
4-(3,3-dimethylbutoxy)-3-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C13H19ClO3S/c1-10-9-11(18(14,15)16)5-6-12(10)17-8-7-13(2,3)4/h5-6,9H,7-8H2,1-4H3 |
InChI-Schlüssel |
QVKFAFGYYRQFJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13035436.png)




![2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine](/img/structure/B13035472.png)

![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13035488.png)
![2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylicacid](/img/structure/B13035489.png)


![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13035503.png)

![Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13035535.png)
